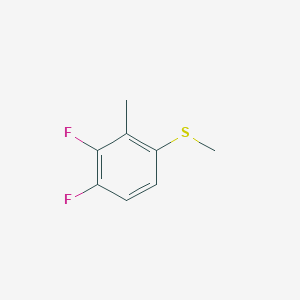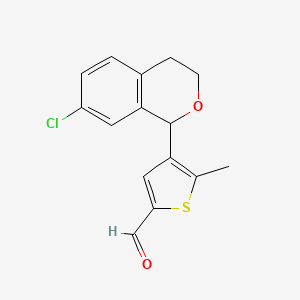
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde is a complex organic compound that features a unique combination of a chloroisochroman moiety and a methylthiophene carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 7-Chloroisochroman: This can be achieved through the chlorination of isochroman using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methylthiophene Group: The 7-chloroisochroman is then reacted with a methylthiophene derivative under conditions that facilitate the formation of a carbon-carbon bond, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the Carbaldehyde Group: Finally, the aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like column chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the isochroman moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carboxylic acid.
Reduction: 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C15H13ClO2S |
|---|---|
分子量 |
292.8 g/mol |
IUPAC名 |
4-(7-chloro-3,4-dihydro-1H-isochromen-1-yl)-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H13ClO2S/c1-9-13(7-12(8-17)19-9)15-14-6-11(16)3-2-10(14)4-5-18-15/h2-3,6-8,15H,4-5H2,1H3 |
InChIキー |
VWCSRUIIEMQTDV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C=O)C2C3=C(CCO2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


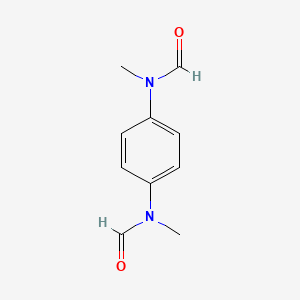
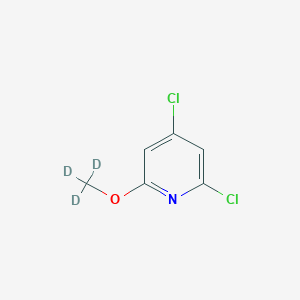
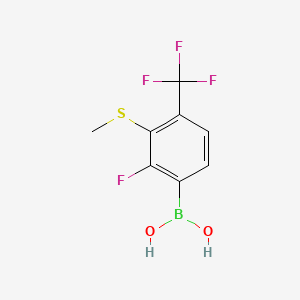
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
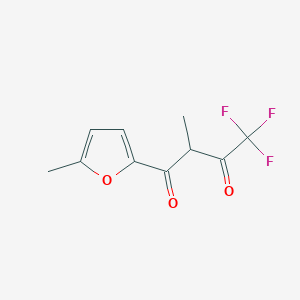
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
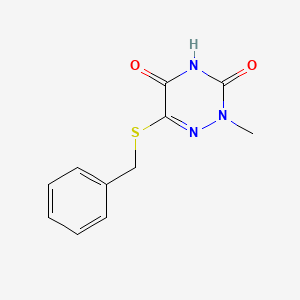
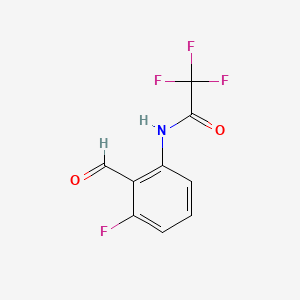
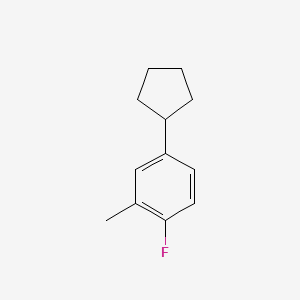
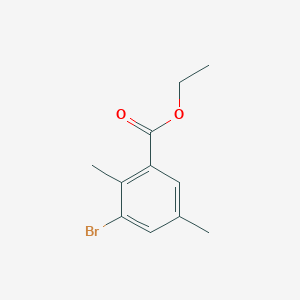
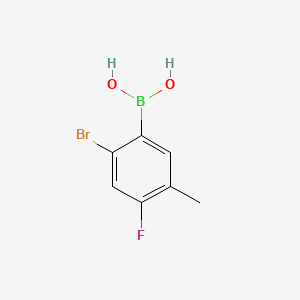
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)
